molecular formula C8H14ClNO2 B1681569 Scopine hydrochloride CAS No. 85700-55-6

Scopine hydrochloride

Cat. No.: B1681569
CAS No.: 85700-55-6
M. Wt: 191.65 g/mol
InChI Key: BBBRAOXIMQHVCR-QYRWGYAXSA-N
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Biochemical Analysis

Biochemical Properties

Scopine hydrochloride plays a crucial role in biochemical reactions, particularly as a metabolite of scopolamine. It interacts with several enzymes and proteins, including muscarinic acetylcholine receptors (mAChRs). This compound binds to these receptors with an IC50 value of 3 µM, showing selectivity for muscarinic acetylcholine receptors over nicotinic acetylcholine receptors . This interaction is essential for its pharmacological effects, including its role in reducing hyperphagia induced by antipsychotics.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways by binding to muscarinic acetylcholine receptors, which are involved in numerous physiological processes. This binding can alter gene expression and cellular metabolism, leading to changes in cell function. For example, this compound has been shown to reduce hyperphagia in C. elegans without affecting basal feeding . Additionally, it can improve blood-brain barrier permeability when conjugated to other compounds.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with muscarinic acetylcholine receptors. By binding to these receptors, this compound inhibits their activity, leading to various physiological effects. This inhibition can result in decreased production of salivary, bronchial, and glandular secretions, mydriasis, increased heart rate, and reduced gastrointestinal tone . These effects are mediated through the inhibition of the parasympathetic nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, but its stability may be influenced by environmental factors such as temperature and pH . Long-term exposure to this compound can lead to sustained changes in cellular function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate physiological processes without causing significant adverse effects. At higher doses, it may induce toxic effects, including alterations in heart rate, gastrointestinal function, and central nervous system activity . These dosage-dependent effects are crucial for determining the therapeutic window of this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily as a metabolite of scopolamine. It undergoes enzymatic hydrolysis to form scopine, which can then participate in various biochemical reactions. The glucuronide conjugation of this compound is a relevant pathway in its metabolism, facilitating its excretion from the body . This metabolic process is essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues. This compound can cross the blood-brain barrier, enhancing its central nervous system effects . Its distribution within the body is crucial for its pharmacological activity and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic targets .

Chemical Reactions Analysis

Scopine (hydrochloride) undergoes various chemical reactions, including:

Scientific Research Applications

Scopine hydrochloride is a chemical compound with several applications, particularly in scientific research. It is a salt form of scopine, also known as 6,7-Epoxytropine hydrochloride, and is a metabolite of anisodine .

Scientific Research Applications

  • Precursor for Pharmaceutical Synthesis this compound can be used as a precursor for synthesizing scopine base or scopine hydrobromide, which are key intermediates in the production of tiotropium bromide . Tiotropium bromide is an anticholinergic agent used to treat respiratory conditions .
  • Muscarinic Acetylcholine Receptor Research Scopine is an active metabolite of scopolamine, a muscarinic acetylcholine receptor (mAChR) antagonist . It binds to muscarinic acetylcholine receptors and is selective for muscarinic acetylcholine receptors over nicotinic acetylcholine receptors .
  • Motion Sickness Studies Scopolamine, from which this compound is derived, has been studied for its effectiveness in preventing motion sickness . Studies have shown scopolamine to be more effective than a placebo in preventing symptoms of motion sickness .
  • Treatment of Acute Conditions As a metabolite of anisodine, this compound is related to a compound used in the treatment of acute conditions, acting as an α1-adrenergic receptor agonist .

Synthesis of Tiotropium Bromide

This compound is valuable in the synthesis of tiotropium bromide, a bronchodilator used in managing chronic obstructive pulmonary disease (COPD) . The production of tiotropium bromide involves several steps, with scopine or its salts being crucial intermediates . High-purity scopine salts are essential for achieving high yields and purity in the final tiotropium bromide product .

Pharmaceutical Research

This compound's role as a precursor and metabolite makes it useful in pharmaceutical research :

  • Developing Novel Drugs: Scopine derivatives can be explored for novel therapeutic applications .
  • Understanding Drug Metabolism: Studying scopine as a metabolite of scopolamine helps in understanding the metabolic pathways and effects of scopolamine .
  • Improving Drug Delivery: Scopine can be conjugated to other compounds to improve their ability to cross the blood-brain barrier .

Biological Activity

Scopine hydrochloride, a derivative of scopolamine, is a compound of interest due to its biological activity, particularly its interaction with muscarinic acetylcholine receptors. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₈H₁₃NO₂ - HCl
  • Molecular Weight : 191.7 g/mol
  • CAS Registry Number : 85700-55-6
  • Solubility : Soluble in organic solvents such as ethanol and DMSO; aqueous solubility in PBS (pH 7.2) is approximately 10 mg/ml .

Biological Activity

This compound exhibits significant biological activity primarily through its action on muscarinic acetylcholine receptors (mAChRs).

Binding Affinity

  • IC50 Value : Scopine has an IC50 value of approximately 3 µM for mAChRs, indicating a moderate affinity for these receptors. In contrast, it shows significantly lower affinity for nicotinic acetylcholine receptors (IC50 > 500 µM), demonstrating selectivity towards mAChRs .

Scopine acts as an antagonist at mAChRs, inhibiting the action of acetylcholine. This antagonistic effect is crucial in various pharmacological applications, including the management of conditions like hyperphagia induced by antipsychotic medications. In studies using Caenorhabditis elegans, scopine was shown to reduce hyperphagia without affecting basal feeding levels .

Case Studies and Experimental Results

  • Hyperphagia Study :
    • Objective : To evaluate the effect of scopine on antipsychotic-induced hyperphagia.
    • Model : C. elegans.
    • Findings : Scopine effectively reduced hyperphagia linked to loxapine and chlorpromazine treatments without altering normal feeding behavior .
  • Blood-Brain Barrier Permeability :
    • Study : Scopine was conjugated to chlorambucil to enhance its permeability across the blood-brain barrier.
    • Outcome : The modified compound showed improved brain uptake, suggesting potential applications in drug delivery systems targeting central nervous system disorders .

Comparative Analysis Table

PropertyThis compoundScopolamine
Chemical StructureC₈H₁₃NO₂ - HClC₁₈H₂₃NO₄S
IC50 for mAChRs3 µM0.5 µM
SelectivityHigh for mAChRsModerate
Solubility in PBS10 mg/ml1 mg/ml
Effect on HyperphagiaReducesNot significantly tested

Safety and Handling

This compound should be handled with care as it is considered hazardous. Users must review the complete Safety Data Sheet before use and follow appropriate safety protocols to avoid ingestion or contact with skin and eyes .

Properties

IUPAC Name

(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBRAOXIMQHVCR-QYRWGYAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85700-55-6
Record name (1alpha,2beta,4beta,5alpha,7beta)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.02.4)nonan-7-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02.4]nonan-7-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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